Ethyl N-hydroxyethanimidate

Description

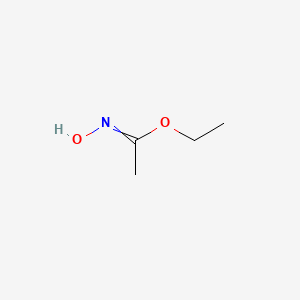

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-hydroxyethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKAVVNRCKPKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065129 | |

| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10576-12-2 | |

| Record name | Ethyl N-hydroxyethanimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10576-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetohydroximate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010576122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-hydroxyacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANIMIDIC ACID, N-HYDROXY-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHX9UH9AV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Ethyl N Hydroxyethanimidate

Classical Laboratory-Scale Synthesis Approaches

The traditional synthesis of ethyl N-hydroxyethanimidate is often achieved through two main pathways: the reaction of ethyl esters with hydroxylamine (B1172632) derivatives and condensation reactions. These methods are well-established and provide reliable access to the target compound.

Nucleophilic Substitution Reactions of Ethyl Esters

A common and direct method for synthesizing this compound involves the nucleophilic substitution of an ethyl ester, typically ethyl acetate (B1210297), with hydroxylamine. This reaction is generally performed under basic conditions to facilitate the nucleophilic attack.

The reaction between ethyl acetate and hydroxylamine in the presence of a base is a widely employed method for the preparation of this compound. The base, such as sodium hydroxide (B78521) or potassium hydroxide, plays a crucial role in deprotonating the hydroxylamine, thereby increasing its nucleophilicity. The reaction is typically carried out in an anhydrous alcohol solvent, like ethanol (B145695) or methanol.

A typical procedure involves the dropwise addition of a hydroxylamine solution to a solution of ethyl acetate and a base at a controlled temperature, often at or below room temperature. The reaction progress can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, an aqueous workup is usually performed to remove inorganic salts and other water-soluble impurities. The crude product is then extracted with an organic solvent and purified, for instance, by distillation under reduced pressure.

A study reported the synthesis of ethyl acetohydroximate in toluene, where an aqueous solution of hydroxylamine sulfate (B86663) was added to a mixture of ethyl acetate and sodium hydrogen carbonate at a low temperature (-10° to -5° C), yielding the product in high purity. google.com

Table 1: Reaction Parameters for the Synthesis of this compound from Ethyl Acetate

| Parameter | Condition | Reference |

| Ethyl Ester | Ethyl Acetate | |

| Nucleophile | Hydroxylamine | |

| Base | Sodium Hydroxide or Potassium Hydroxide | |

| Solvent | Anhydrous Ethanol or Methanol | |

| Temperature | Room Temperature or below | google.com |

The mechanism of this reaction proceeds through a two-step process: nucleophilic attack followed by elimination.

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of ethyl acetate. This attack is facilitated by the base, which deprotonates the hydroxylamine to form a more potent nucleophile. The attack results in the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses to regenerate the carbon-oxygen double bond. This is achieved through the elimination of the ethoxide ion (CH₃CH₂O⁻), which is a good leaving group. The ethoxide ion is subsequently protonated by the solvent or during the workup to form ethanol. The final product is this compound.

This sequence of nucleophilic addition followed by elimination is characteristic of nucleophilic acyl substitution reactions.

Condensation Reactions Involving Hydroxylamine Derivatives

An alternative and efficient route to this compound involves the condensation reaction of hydroxylamine derivatives, particularly hydroxylamine hydrochloride, with ethyl esters. acs.org This method often requires anhydrous conditions to prevent side reactions.

The use of hydroxylamine hydrochloride offers an alternative to free hydroxylamine, which can be unstable. In this approach, a base is required to neutralize the hydrochloride salt and generate the free hydroxylamine in situ. A variety of bases can be employed, with potassium carbonate being a common choice. acs.org

A study demonstrated an efficient synthesis of ethyl acetohydroximate (EAH) from ethyl acetimidate hydrochloride and hydroxylamine hydrochloride using potassium carbonate as the base in tetrahydrofuran (B95107) (THF). acs.orgnih.gov This method avoids the direct use of hazardous hydrogen chloride gas and allows for a large-scale synthesis without the need for chromatographic purification. acs.orgnih.gov

Table 2: Optimization of Base for the Synthesis of Ethyl Acetohydroximate acs.org

| Entry | Base | Solvent | Yield (%) |

| 1 | K₂CO₃ | Ether | 75 |

| 2 | Na₂CO₃ | Ether | 68 |

| 3 | Cs₂CO₃ | Ether | 72 |

| 4 | Et₃N | Ether | <10 |

| 5 | DBU | Ether | <5 |

The data indicates that potassium carbonate provides the best yield among the tested bases in ether.

The choice of solvent can also significantly impact the reaction outcome. A study on the synthesis of ethyl acetohydroximate from ethyl acetimidate hydrochloride and hydroxylamine hydrochloride investigated various solvents.

Table 3: Optimization of Solvent for the Synthesis of Ethyl Acetohydroximate acs.org

| Entry | Solvent | Yield (%) |

| 1 | Ether | 75 |

| 2 | THF | 85 |

| 3 | Dioxane | 82 |

| 4 | CH₂Cl₂ | 65 |

| 5 | CH₃CN | 78 |

The results show that tetrahydrofuran (THF) is the optimal solvent for this particular reaction, affording the highest yield. The reaction is typically stirred at room temperature for a few hours, and the progress is monitored by NMR. acs.org After completion, the reaction mixture is worked up by adding water and removing the organic solvent. acs.org

Synthesis from Iminoester Hydrochloride Precursors

A well-established method for the preparation of this compound involves the reaction of iminoester hydrochloride precursors with a hydroxylamine salt. google.com This approach is noted for its utility in producing agricultural and pharmaceutical products. google.com

The process typically begins with the formation of an organoimidate hydrohalide, such as ethyl acetimidate hydrochloride. This precursor is synthesized by reacting an organonitrile (like acetonitrile) with an alcohol (such as ethanol) and a hydrogen halide (commonly HCl gas) under anhydrous conditions, often in a solvent like toluene. google.com

The subsequent step involves reacting the isolated iminoester hydrochloride with a hydroxylamine salt, for instance, hydroxylamine sulfate, in the presence of a base like ammonia (B1221849) gas. google.com This reaction is also carried out under anhydrous conditions in an organic solvent, such as dimethylformamide (DMF), to yield this compound. google.com A reported yield for the synthesis of ethyl N-hydroxyacetimidate from acetiminoethylester hydrochloride and hydroxylamine hydrochloride is 66.3%. google.com

A variation of this method involves the in situ generation of hydroxylamine from hydroxylamine sulfate and a base like sodium hydroxide to avoid handling potentially hazardous hydroxylamine solutions.

Table 1: Synthesis of this compound from Iminoester Hydrochloride

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl acetimidate hydrochloride | Hydroxylamine hydrochloride | 66.3% | google.com | ||

| Ethyl acetimidate hydrochloride | Hydroxylamine sulfate | Ammonia gas | Dimethylformamide | 95.5% (for ethyl N-hydroxybenzimidate) | google.com |

| Ethyl propanimidate hydrochloride | Hydroxylamine sulfate | Ammonia gas | Dimethylformamide | 89.6% (for ethyl N-hydroxypropanimidate) | google.com |

Advanced and Emerging Synthetic Techniques

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for producing chemical compounds. These include green chemistry approaches and in situ generation techniques.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. ijacskros.com This is achieved through principles such as the use of renewable feedstocks, alternative solvents, and energy-efficient reaction conditions. ijacskros.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to faster reaction times, higher yields, and improved product purity compared to conventional heating methods. ijnrd.orgderpharmachemica.com The uniform heating provided by microwave irradiation can minimize the formation of byproducts. conicet.gov.ar While specific examples for the direct microwave-assisted synthesis of this compound are not prevalent in the searched literature, the principles of MAOS are broadly applicable to many organic reactions, including condensations and heterocycle synthesis. ijnrd.orgmdpi.comasianpubs.org The benefits of this technique, such as significant reductions in reaction time and improved yields, suggest its potential for the synthesis of imidates. derpharmachemica.comconicet.gov.ar

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Reaction

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Hydrolysis of Benzyl Chloride | 35 minutes | 3 minutes | ijnrd.org | |

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99% yield | ijnrd.org |

| Knoevenagel Condensation | Several hours | Minutes | Excellent yield and purity | ijnrd.org |

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis. This technique can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain from solution-based methods. While specific applications of mechanochemistry for the synthesis of this compound were not found in the search results, its principles are part of the broader green chemistry movement towards reducing solvent waste.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. ijacskros.com Environmentally benign solvents include water, supercritical fluids, ionic liquids, and bio-derived solvents like ethanol and ethyl lactate. ijacskros.comnih.gov Recent research has explored the use of greener solvents like cyclopentyl methyl ether (CPME) as potential replacements for non-polar organic solvents. nih.gov While the synthesis of this compound is often performed in anhydrous traditional solvents like ethanol or DMF, the broader principles of green solvent substitution encourage the investigation of more sustainable alternatives. google.comnih.gov

Table 3: Examples of Green Solvents and Their Applications

| Green Solvent | Potential Application | Reference |

|---|---|---|

| Cyclopentyl methyl ether (CPME) | Replacement for non-polar solvents like hexane (B92381) and toluene | nih.gov |

| N-butyl-2-pyrrolidone (NBP) | Asymmetric sulfa-Michael addition | nih.gov |

| γ-valerolactone (GVL) | Asymmetric sulfa-Michael addition | nih.gov |

| 2-methyl tetrahydrofuran (2-MeTHF) | Asymmetric sulfa-Michael addition | nih.gov |

| Ethyl lactate | Processing of biomolecules, organic synthesis | ijacskros.com |

| Polyethylene glycol (PEG) | Coupling reactions, carbon-carbon bond formation | ijacskros.com |

Reaction Mechanisms and Chemical Transformations of Ethyl N Hydroxyethanimidate

Fundamental Mechanistic Pathways

The core reactivity of Ethyl N-hydroxyethanimidate is centered on its ability to engage in nucleophilic attacks and proton exchange, which are foundational to its synthetic applications.

The N-hydroxy group of this compound contains a lone pair of electrons on the oxygen atom, rendering it nucleophilic. This allows the compound to participate in nucleophilic addition-elimination reactions, particularly with carbonyl compounds like acyl chlorides and acid anhydrides. savemyexams.com The general mechanism involves two key steps:

Nucleophilic Addition: The lone pair on the oxygen atom of the N-hydroxy group attacks the electrophilic carbonyl carbon of the reacting partner (e.g., an acyl chloride). This leads to the breaking of the carbonyl π-bond and the formation of a tetrahedral intermediate. savemyexams.com

Elimination: The intermediate is unstable and collapses. The carbonyl double bond is reformed by a lone pair from the negatively charged oxygen, and a leaving group (such as a chloride ion) is expelled. savemyexams.com

This pathway is fundamental to the O-acylation reactions of this compound, where it serves as the nucleophile to generate O-acylated hydroxamate esters. The reactivity in these processes is enhanced because the imidate structure can stabilize intermediates.

Proton transfer is a critical and often preliminary step in the reactions of this compound. youtube.com The hydrogen atom of the N-hydroxy (-NOH) group is acidic and can be abstracted by a base. This deprotonation event generates the corresponding conjugate base, an ethanimidate anion, which is a significantly more potent nucleophile.

R-C(OR')=NOH + Base ⇌ [R-C(OR')=NO]⁻ + [Base-H]⁺

The resulting anion is then primed for nucleophilic attack on various electrophilic substrates. youtube.com

Reactivity with Electrophilic Reagents

This compound readily reacts with a range of electrophiles, leading to the formation of diverse and synthetically useful derivatives. fishersci.frchemicalbook.com

O-Acylation and O-arylation represent key functionalization strategies for this compound, providing access to a broad class of hydroxylamine (B1172632) derivatives.

O-Acylation: This involves the reaction of this compound with acylating agents like acyl chlorides or anhydrides. The reaction follows the nucleophilic addition-elimination mechanism previously described, resulting in the formation of O-acyl hydroxamates. fishersci.frchemicalbook.com These products themselves are valuable in further synthetic applications. chemsrc.com

O-Arylation: The introduction of an aryl group onto the oxygen atom can be achieved through palladium-catalyzed cross-coupling reactions. Research has demonstrated an efficient method for the O-arylation of ethyl acetohydroximate with various aryl halides (chlorides, bromides, and iodides). nih.gov This transformation serves as a powerful tool for creating O-arylhydroxylamines, which can be challenging to synthesize via traditional methods. nih.gov The O-arylated products can be subsequently converted into other important heterocyclic structures, such as substituted benzofurans. nih.gov

| Aryl Halide (ArX) | Catalyst System | Base | Temperature | Yield | Reference |

| Aryl Chlorides | (allylPdCl)₂ / Ligand 1 or 4 | Cs₂CO₃ | 65 °C | High | nih.gov |

| Aryl Bromides | (allylPdCl)₂ / Ligand 1 or 4 | Cs₂CO₃ | 65 °C | High | nih.gov |

| Aryl Iodides | (allylPdCl)₂ / Ligand 1 or 4 | Cs₂CO₃ | 65 °C | High | nih.gov |

Table 1: Representative Conditions for Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate. nih.gov

A specific and important application of this compound's reactivity is in the synthesis of nitrophenylhydroxylamine derivatives. fishersci.frchemicalbook.comchemsrc.com For instance, it is used as a precursor to prepare ethyl O-(2,4-dinitrophenyl)acetohydroxamate. fishersci.frchemicalbook.com This reaction involves the O-arylation of the imidate with a highly electron-deficient aryl halide, such as 2,4-dinitrochlorobenzene. Due to the strong electron-withdrawing nature of the two nitro groups, this reaction can often proceed via a nucleophilic aromatic substitution (SNAr) mechanism, although catalyzed methods are also applicable. nih.gov These nitrophenylated products are significant for their roles in biological systems and as intermediates for further chemical synthesis.

Carbamoylation and Related Reactions

This compound reacts with carbamoyl (B1232498) halides, such as N-methylcarbamoyl chloride, to produce carbamoyloxime compounds. This reaction is significant for the synthesis of certain agrochemicals and pharmaceutical compounds. The mechanism proceeds through a nucleophilic attack by the N-hydroxy group of the imidate on the electrophilic carbonyl carbon of the carbamoyl halide. This is followed by the elimination of a hydrogen halide (e.g., HCl) to yield the final carbamoyloxime product.

| Parameter | Detail | Reference |

| Reactants | This compound, N-methylcarbamoyl chloride | |

| Solvent | Acetonitrile (B52724) or Toluene | |

| Temperature | 30–42°C | |

| Product Yield | Up to 89.4% | |

| Key Application | Synthesis of pesticidal carbamates |

Table 2: Experimental Data for the Carbamoylation of this compound.

Synthesis of Carbamoyloxime Compounds with Carbamoyl Halides

A significant application of organo N-hydroxyimidates, including this compound, is their reaction with carbamoyl halides to produce carbamoyloxime compounds. google.com These products, also known as carbamates, often exhibit pesticidal activity. google.com The general reaction involves the nucleophilic attack of the oxygen atom of the N-hydroxyimidate onto the electrophilic carbonyl carbon of the carbamoyl halide, such as N-methylcarbamoyl chloride. This is followed by the elimination of a hydrogen halide, leading to the formation of the corresponding carbamoyloxime.

General Reaction Scheme: R-C(=NOH)-OR' + R''R'''N-C(=O)Cl → R-C(=NOC(=O)NR''R''')-OR' + HCl

This reaction is a well-established method in organic and pesticidal synthesis. google.com

Strategic Applications in Agrochemical and Pharmaceutical Synthesis

Organo N-hydroxyimidates are recognized as important intermediates in the production of both agricultural and pharmaceutical products. google.com In the agrochemical industry, the synthesis of carbamate (B1207046) pesticides, as mentioned above, is a primary application. google.comarkema.com These compounds function by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects. The structural diversity achievable by varying the substituents on both the N-hydroxyimidate and the carbamoyl halide allows for the fine-tuning of activity and selectivity.

While the direct application of this compound in pharmaceuticals is less documented in publicly available literature, the broader class of N-hydroxyimides and their derivatives are utilized. hyphadiscovery.comgalchimia.com They can serve as precursors to various nitrogen-containing heterocycles, which are common scaffolds in drug molecules. nih.gov The development processes for new pharmaceuticals and agrochemicals share similarities in the initial stages of identifying a target and screening a library of chemical compounds. galchimia.com

Radical Reaction Pathways in N-Hydroxyimidate Systems

Beyond their role in nucleophilic reactions, N-hydroxyimidate derivatives, particularly N-hydroxyphthalimide (NHPI) esters, are well-known precursors for generating radicals. beilstein-journals.orgnih.gov These radical pathways open up a diverse range of chemical transformations.

Electron Transfer Processes Leading to Radical Intermediates

The generation of radical intermediates from N-hydroxyimide systems typically proceeds through a single-electron transfer (SET) process. beilstein-journals.org For instance, N-hydroxyphthalimide esters can undergo a reductive decarboxylative fragmentation to produce an alkyl radical. beilstein-journals.orgnih.gov This reduction can be initiated under thermal, photochemical, or electrochemical conditions. beilstein-journals.org

The process often involves the formation of a radical anion intermediate, which then fragments through N-O bond homolysis and decarboxylation to yield the desired alkyl radical. beilstein-journals.org The reactivity of these systems can be influenced by factors such as the electron donor, the presence of acids, and the formation of charge-transfer complexes. beilstein-journals.org

In some cases, an N-hydroxyimide can undergo single-electron oxidation to form an imide-N-oxyl radical. beilstein-journals.org These highly reactive radicals are capable of abstracting hydrogen atoms, initiating further reactions. beilstein-journals.orgresearchgate.net For example, the phthalimide-N-oxyl radical (PINO) can be generated from N-hydroxyphthalimide and has been studied for its reactivity in various transformations. acs.orgjst.go.jp

Decarboxylative Coupling Reactions (Contextual from related N-hydroxyphthalimide esters)

A prominent application of the radical-generating capacity of N-hydroxyphthalimide (NHP) esters is in decarboxylative coupling reactions. rsc.orgnih.govnih.govorganic-chemistry.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds by coupling the generated alkyl radical with a suitable partner.

For instance, alkyl NHP esters can undergo decarboxylative coupling with aryl iodides in the presence of a nickel catalyst and a reducing agent like zinc, without the need for a photocatalyst or light. nih.govorganic-chemistry.org This method is effective for coupling methyl, primary, and secondary alkyl groups. nih.gov Mechanistic studies suggest that an arylnickel(II) complex can directly react with the NHP ester to form the alkylated arene product. nih.gov

Photocatalysis is another powerful tool for initiating these couplings. rsc.orgnih.gov For example, the photo-induced decarboxylative coupling of aliphatic NHP esters with terminal 2-trifluoromethylalkenes can be achieved through the photochemical activity of an electron donor-acceptor (EDA) complex. rsc.org Similarly, a copper-catalyzed decarboxylative C-N coupling of aliphatic NHP esters can be achieved using blue-LED irradiation, providing an alternative to the classic Curtius rearrangement for accessing protected amines. acs.org

Catalytic Studies in this compound Transformations

Catalysis plays a crucial role in controlling the reaction pathways and enhancing the efficiency and selectivity of transformations involving N-hydroxyimidate systems. beilstein-journals.orgresearchgate.netnih.govucr.edu

Role of Catalysis in Controlling Reaction Pathway Selectivity

Catalysis is fundamental in directing the outcome of chemical reactions by providing alternative reaction pathways with lower activation energies. ucr.edu In the context of N-hydroxyimidate chemistry, catalysts are employed to selectively promote a desired transformation while suppressing unwanted side reactions.

For example, in the decarboxylative coupling reactions of NHP esters, the choice of catalyst system is critical. Nickel catalysis has been shown to be effective for cross-electrophile coupling with aryl iodides under reducing conditions. organic-chemistry.org In photoredox catalysis, the combination of a photocatalyst and a co-catalyst can be tuned to achieve specific couplings. For instance, the combination of a photoredox catalyst and a copper catalyst enables the decarboxylative coupling of NHP esters with polyfluoroaryl zinc reagents. nih.gov

The selectivity of a catalytic process is determined by the relative heights of the activation barriers for the competing reaction pathways. ucr.edu By carefully designing the catalyst and reaction conditions, it is possible to favor one pathway over another, leading to the selective formation of the desired product. nih.govosti.gov The use of single-atom catalysts, for example, offers the potential for high selectivity due to the uniformity of the active sites. nih.gov Furthermore, understanding the reaction mechanism provides valuable insights for optimizing catalyst design and reaction conditions to enhance selectivity and yield. researchgate.net

Principles of Stereochemical Control in Catalyzed Reactions

Achieving control over the stereochemical outcome of a reaction is a fundamental goal in organic synthesis, enabling the creation of specific isomers of a chiral product. In the context of reactions involving imidates and related nitrogen-containing compounds, several strategies are employed to control stereochemistry, particularly in catalyzed reactions.

Asymmetric catalysis is a powerful method for producing enantioenriched products. researchgate.net This involves the use of chiral catalysts that create a chiral environment, influencing the reaction pathway to favor the formation of one enantiomer over the other. researchgate.netfrontiersin.org For nitrogen-containing compounds, transition-metal catalysts combined with chiral ligands are central to achieving precise stereochemical control. frontiersin.orgnih.gov For instance, strategies have been developed for the stereospecific cross-coupling of nitrogen-containing stereocenters using palladium catalysts. nih.gov These methods often rely on the predictable transfer of an alkyl unit from a configurationally stable nucleophile, such as an enantioenriched organotin reagent, with high stereochemical fidelity. nih.gov

Another approach involves "hydrogen-borrowing" catalysis, which facilitates the alkylation of amines using alcohols. researchgate.net Asymmetric versions of this process can control the absolute stereochemistry of the newly formed C-N bond. researchgate.net This can be achieved through the use of chiral metal catalysts that mediate a series of redox events, leading to the formation of an enantioenriched amine. researchgate.net The stereochemical outcome is dictated by the catalyst, which can be designed to selectively produce a desired stereoisomer. researchgate.netlibretexts.org

Furthermore, the inherent structure of the reactants can be used to direct the stereochemical outcome in a strategy known as substrate control. For example, diastereoselective reactions can be achieved by using a substrate that already contains a chiral center, which influences the stereochemistry of a newly forming center. researchgate.net

While specific studies detailing the stereochemical control in catalyzed reactions of this compound are not extensively documented in the provided results, the principles established for other nitrogen-containing compounds, such as those in asymmetric hydrogen-borrowing and cross-coupling reactions, provide a foundational framework. The hydrogen-bonding capability of the N-hydroxy group in this compound could potentially play a role in stabilizing intermediates in metal-catalyzed reactions, thereby influencing stereochemical control.

Homogeneous and Heterogeneous Catalytic Systems in Imidate Chemistry

Catalytic systems are broadly classified as homogeneous or heterogeneous, based on the phase of the catalyst relative to the reactants. savemyexams.comresearchgate.net Both types of systems are crucial in industrial and laboratory synthesis, including the chemistry of amides and related compounds like imidates. researchgate.netnih.gov

Homogeneous Catalysis In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. savemyexams.comresearchgate.net These systems often involve soluble transition metal complexes. researchgate.net A key advantage is that the active sites are well-defined and easily accessible to the substrate, often leading to high selectivity and mild reaction conditions. acs.org For example, the homogeneous hydrogenation of amides to amines can be achieved with molecularly defined ruthenium complexes. nih.gov These catalysts often require additives, such as acids or bases, to promote the desired chemical transformation, like C-O or C-N bond cleavage. nih.gov

Heterogeneous Catalysis Heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst with liquid or gas phase reactants. savemyexams.comresearchgate.net These catalysts are advantageous for their ease of separation from the reaction mixture and their potential for recycling and use in continuous flow processes. osti.gov The reaction occurs at the surface of the catalyst through a process of adsorption of reactants, chemical transformation on the surface, and subsequent desorption of products. savemyexams.com

Historically, heterogeneous hydrogenation of amides required harsh conditions, such as high temperatures (e.g., ~250 °C) and pressures (200-300 bar) using catalysts like copper chromite. nih.gov However, recent advancements have led to the development of more efficient heterogeneous catalysts that operate under milder conditions. nih.gov For instance, a ruthenium-on-cerium oxide catalyst has been shown to be active for primary amide hydrogenation in water without additives. nih.gov The design of "single-site" heterogeneous catalysts, where active sites are structurally identical, aims to bridge the gap between homogeneous and heterogeneous catalysis by offering the high selectivity of the former with the practical advantages of the latter. acs.org

The table below summarizes the characteristics and examples of homogeneous and heterogeneous catalytic systems relevant to amide and imidate chemistry.

| Catalyst Type | Phase | Active Sites | Separation | Reaction Conditions | Example Catalyst System |

| Homogeneous | Same phase as reactants (liquid) | Well-defined, molecular complexes | Difficult, requires distillation or extraction | Often mild | [Ru-PNN] complexes for amide hydrogenation nih.gov |

| Heterogeneous | Different phase from reactants (solid) | Surface-based, can be non-uniform | Easy, via filtration | Can be harsh, but modern catalysts are milder | [Ru/CeO₂] for amide hydrogenation in water nih.gov |

| Heterogeneous | Different phase from reactants (solid) | Surface-based, can be non-uniform | Easy, via filtration | High temperature and pressure | [Cu/CrO] for traditional amide hydrogenation nih.gov |

Metal-Chelation Reactions and Their Mechanistic Implications

Chelation is a chemical process where a ligand, known as a chelating agent, binds to a central metal ion at two or more points of attachment, forming a stable, ring-like structure called a chelate. ebsco.comwikipedia.orgsrce.hr This process is fundamental in various chemical and biological systems. ebsco.comwikipedia.org this compound and related compounds can act as chelating agents due to the presence of electron-donating oxygen and nitrogen atoms. guidechem.com

The N-hydroxyimidate functional group, like the structurally related hydroxamic acid moiety, has the potential to act as a metal chelator. The stability of the resulting metal complex is a key factor in these interactions. The chelate effect describes the enhanced stability of a complex formed by a chelating ligand compared to a complex with similar non-chelating (monodentate) ligands. wikipedia.org This increased stability is primarily due to a favorable entropy change upon chelation. wikipedia.org

The mechanism of chelation involves the displacement of solvent molecules (like water) from the metal ion's coordination sphere by the ligand's binding sites. beloit.edu For a molecule like this compound, the nitrogen and oxygen atoms of the N-hydroxyimine group can coordinate with a metal ion, forming a stable chelate ring. beloit.edu

The mechanistic implications of such chelation are significant. In catalysis, the formation of a metal chelate can be a key step in the reaction mechanism. By binding to the metal catalyst, the substrate's reactivity can be altered. For example, chelation can increase the electrophilicity of a reactant, making it more susceptible to nucleophilic attack. diva-portal.org The geometry of the metal-chelate complex can also influence the stereochemical course of a reaction, providing a basis for asymmetric catalysis. libretexts.org

Furthermore, the ability of a compound to chelate metal ions is critical in contexts like inhibiting metal-catalyzed oxidation reactions. nih.govresearchgate.net By sequestering metal ions such as iron or copper, chelating agents can prevent them from participating in redox cycles that generate harmful reactive oxygen species. nih.govmdpi.com The effectiveness of a chelator depends on factors like its affinity for a specific metal, the stability of the formed complex, and its bioavailability. mdpi.comnih.gov

The table below outlines key aspects of metal chelation involving ligands similar to this compound.

| Aspect | Description | Implication for this compound |

| Ligand Binding Sites | Electron-donating atoms (e.g., N, O) that coordinate with the metal ion. | The N-hydroxy and ethoxy groups contain potential donor atoms. |

| Chelate Ring | A stable, heterocyclic ring formed by the ligand and the central metal atom. srce.hr | Formation of a 5- or 6-membered ring involving the N-O unit is plausible. |

| Chelate Effect | Enhanced stability of the metal-ligand complex due to the multidentate nature of the ligand. wikipedia.org | Leads to strong binding with metal ions. |

| Mechanistic Role | Can activate a substrate, stabilize a transition state, or control stereochemistry in catalysis. | The hydrogen-bonding capability of the N-hydroxy group may stabilize intermediates in metal-catalyzed reactions. |

| Redox Activity | Sequestration of redox-active metals (e.g., Fe, Cu) can prevent oxidative damage. nih.govmdpi.com | Potential to inhibit metal-catalyzed oxidation processes. |

Biological and Biomedical Research Applications of Ethyl N Hydroxyethanimidate Derivatives

Enzyme Inhibition Studies

The unique structural features of ethyl N-hydroxyethanimidate derivatives make them intriguing candidates for the design of enzyme inhibitors. Research in this area has focused on their potential to interact with the active sites of specific enzymes, thereby modulating their catalytic activity and impacting associated metabolic pathways.

Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. nih.govnih.govlongdom.org Elevated ODC activity is often associated with cancer and other hyperproliferative disorders, making it a significant target for therapeutic intervention. nih.govlongdom.org While direct studies on this compound derivatives are not extensively documented, research into structurally related compounds containing oxime moieties has shown promise. For instance, the design and synthesis of 2-amino-5-(hydroxyimino) pentanoic acid (AHPA), a modified substrate of ODC with an oxime functional group, has been reported to exhibit inhibitory effects on the proliferation of human breast cancer cells. longdom.org These findings suggest that the N-hydroxyethanimidate group could serve as a key pharmacophore in the design of novel ODC inhibitors. The table below summarizes the inhibitory effects of a related oxime-containing compound on cancer cell proliferation.

| Compound | Cell Line | Effect | Reference |

| 2-amino-5-(hydroxyimino) pentanoic acid (AHPA) | MCF-7 | Potent inhibition of cell proliferation | longdom.org |

This table is illustrative and based on a structurally related compound to indicate the potential research direction for this compound derivatives.

The ability of small molecules to modulate metabolic pathways is a cornerstone of drug discovery. This compound itself has been shown to inhibit dopamine (B1211576) β-hydroxylase, an enzyme involved in the synthesis of neurotransmitters. cymitquimica.com This inhibitory action is thought to occur through the alkylation of the enzyme's sulfhydryl group. cymitquimica.com Such findings provide a basis for investigating the derivatives of this compound as modulators of other metabolic pathways. The strategic modification of the this compound scaffold could lead to the development of selective inhibitors for a range of enzymes, thereby offering a tool to study and potentially control various metabolic processes.

Understanding the interactions between an inhibitor and its target enzyme at a molecular level is crucial for rational drug design. Molecular modeling studies have been employed to investigate the interaction of this compound with the active site of dopamine β-hydroxylase. cymitquimica.com These computational approaches can be extended to its derivatives to predict their binding affinities and modes of interaction with other enzymes, such as ODC. By elucidating these enzyme-substrate interactions, researchers can refine the chemical structure of these derivatives to enhance their potency and selectivity as enzyme inhibitors.

Therapeutic Agent Development Research

The potential of this compound derivatives extends to the development of therapeutic agents for various diseases, including cancer and diabetes. Research in this domain focuses on understanding their mechanisms of action at the cellular and molecular levels.

The inhibition of cell proliferation and the induction of apoptosis (programmed cell death) are key strategies in cancer therapy. The observation that a related oxime-containing compound, AHPA, is a potent inhibitor of cancer cell proliferation provides a strong rationale for investigating this compound derivatives for similar properties. longdom.org The process of apoptosis is a critical target for anticancer drugs, as cancer cells often have mechanisms to evade it. mdpi.comresearchgate.net Research into novel compounds that can induce apoptosis in cancer cells is a vibrant area of study. For example, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na has been shown to induce apoptosis in ovarian and breast cancer cell lines through the p53 and caspase-8 pathways. researchgate.net This suggests that derivatives of this compound could be designed to trigger similar apoptotic pathways in cancer cells.

Key Apoptotic Pathways of Interest for Future Research:

Intrinsic Pathway: Involving the mitochondria and the Bcl-2 family of proteins.

Extrinsic Pathway: Mediated by death receptors on the cell surface.

p53-mediated Pathway: A crucial tumor suppressor pathway. mdpi.comresearchgate.net

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a significant role in glucose-stimulated insulin (B600854) secretion. nih.govnih.gov This makes it an attractive therapeutic target for type 2 diabetes. nih.govnih.gov The development of GPR40 agonists is an active area of research, with the aim of enhancing insulin secretion in a glucose-dependent manner. nih.govnih.gov Novel carboxy dihydropyrazole derivatives have been investigated as GPR40 modulators for the potential treatment of diabetes. nih.gov This opens the possibility of designing and synthesizing this compound derivatives that can act as GPR40 modulators. The goal would be to develop compounds that can potentiate insulin release and improve glycemic control. The table below indicates the therapeutic promise of targeting GPR40.

| Therapeutic Target | Role in Diabetes | Potential of Modulators |

| GPR40 (FFAR1) | Enhances glucose-stimulated insulin secretion | Treatment for type 2 diabetes by improving glycemic control nih.govnih.gov |

Exploring Analgesic and Anti-inflammatory Potentials of Derived Carbamates

The potential of carbamate (B1207046) derivatives as therapeutic agents has been a subject of significant research, particularly in the fields of pain and inflammation management. While direct studies on carbamates derived specifically from this compound are not extensively documented in publicly available research, the broader class of carbamate and related amide compounds has shown promise. The carbamate functional group is a key structural motif in many biologically active molecules.

Research into various novel synthesized compounds has demonstrated the viability of exploring derivatives for pain and inflammation control. For instance, studies on amide derivatives of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) have shown that modifying the carboxylic acid moiety into various amide groups can yield compounds with significant analgesic and anti-inflammatory activities nih.gov. Similarly, the synthesis of 2',4'-difluoro-3-(carbamoyl)biphenyl-4-yl benzoates from diflunisal (B1670566) resulted in compounds that exhibited potent anti-inflammatory and analgesic effects ccspublishing.org.cn. Other research on bicyclic pyrazolines containing a carbamyl group also identified compounds with significant anti-inflammatory activity researchgate.net.

These findings collectively suggest that the incorporation of a carbamate or a related functional group can be a viable strategy for developing new therapeutic agents. The structural characteristics of these derivatives play a crucial role in their interaction with biological targets, such as the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway nih.gov. Therefore, the synthesis and evaluation of carbamates derived from this compound represent a logical and promising avenue for discovering novel analgesic and anti-inflammatory agents.

Antimicrobial Activity Investigations

Derivatives of this compound have been investigated for their potential to combat microbial growth, with studies exploring their efficacy against both bacterial and fungal pathogens.

A variety of derivatives have demonstrated notable antibacterial properties. For example, a study on ethylparaben (B1671687) hydrazide-hydrazone derivatives revealed a wide range of antimicrobial activity, with minimum inhibitory concentration (MIC) values between 2-256 µg/mL nih.gov. One specific compound from this series, designated 3g, showed exceptional potency against Staphylococcus aureus, with a MIC value of 2 µg/mL, equivalent to the reference antibiotic ampicillin (B1664943) nih.gov.

Other research into N-substituted-β-amino acid derivatives also identified compounds with good activity against Staphylococcus aureus and Mycobacterium luteum mdpi.com. Several of these compounds exhibited MIC values as low as 31.2 µg/mL against S. aureus and 15.6 µg/mL against M. luteum mdpi.com. Furthermore, vanillin (B372448) derivatives have shown strong antibacterial activity against a range of gram-positive and gram-negative bacteria, including P. acnes, S. epidermidis, B. subtilis, S. typhimurium, and P. aeruginosa scispace.com. The incorporation of cationic units into polymers like poly(2-hydroxyethyl methacrylate) has also been shown to impart significant antimicrobial character, with MIC values as low as 8 µg/mL nih.gov.

| Derivative Class | Bacterial Strain | Key Finding (MIC Value) | Reference |

|---|---|---|---|

| Ethylparaben hydrazide-hydrazone | Staphylococcus aureus | 2 µg/mL | nih.gov |

| N-Substituted-β-amino acid | Staphylococcus aureus | 31.2 µg/mL | mdpi.com |

| N-Substituted-β-amino acid | Mycobacterium luteum | 15.6 µg/mL | mdpi.com |

| Hydroxycinnamoyl amide | Streptococcus pyogenes | 62.5 µg/mL | researchgate.net |

| Methacrylic Thiazolium Copolymer | Gram-positive & Gram-negative bacteria | 8 µg/mL | nih.gov |

The antifungal potential of this compound derivatives has also been a focus of research. A series of N-aryl carbamate derivatives were tested against seven plant fungal pathogens, with many exhibiting good antifungal activity mdpi.com. Notably, one compound demonstrated excellent broad-spectrum antifungal activity with inhibition rates near or above 70% at a concentration of 50 µg/mL mdpi.com. Another compound was particularly potent against Fusarium graminearum, with an EC50 value of 12.50 µg/mL mdpi.com.

In a different study, ethylparaben hydrazide-hydrazone derivatives were evaluated for antifungal properties. One compound, 3b, was found to have the highest antifungal activity, with a MIC value of 64 µg/mL against Candida albicans nih.gov. Additionally, research on N-acetyl phenothiazine (B1677639) derivatives has identified compounds with potent inhibitory activity against various human pathogenic yeasts and filamentous fungi, including Cryptococcus neoformans, Candida species, and Aspergillus researchgate.net.

| Derivative Class | Fungal Species | Key Finding (EC50 or MIC Value) | Reference |

|---|---|---|---|

| N-aryl carbamate | Fusarium graminearum | EC50 = 12.50 µg/mL | mdpi.com |

| N-aryl carbamate | Fusarium oxysporum | EC50 = 16.65 µg/mL | mdpi.com |

| Ethylparaben hydrazide-hydrazone | Candida albicans | MIC = 64 µg/mL | nih.gov |

| N-Substituted-β-amino acid | Candida tenuis & Aspergillus niger | Significant Activity Reported | mdpi.com |

Role in Biochemical Assays and Protein Modification Research

This compound and its derivatives serve as valuable tools in biochemical research, particularly in the study of enzymes and protein modification. The parent compound, also known as Ethyl N-hydroxyacetimidate, has been identified as an inhibitor of the enzyme dopamine β-hydroxylase cymitquimica.com. This inhibitory action is thought to occur through the alkylation of a sulfhydryl group within the enzyme's active site, leading to a decrease in its activity cymitquimica.com. This specific interaction demonstrates the utility of such compounds as probes for investigating enzyme mechanisms and active site architecture.

The ability to selectively modify proteins is a cornerstone of chemical biology and drug development. Reagents derived from core structures like this compound can be developed into more complex molecules for protein modification. For example, N-hydroxysuccinimide-modified building blocks are used to attach specific chemical groups to lysine (B10760008) residues on proteins nih.gov. This allows for the construction of complex bioconjugates, such as antibody-drug conjugates nih.gov. The study of in vitro protein modifications, such as the ethylation of aspartate and glutamate (B1630785) residues, is also critical for understanding potential artifacts in proteomics research and ensuring the accurate identification of proteins and their modifications nih.gov.

Preliminary Studies on Biological Interactions and Molecular Targets

Preliminary research has begun to elucidate the molecular targets and biological interactions of this compound derivatives. A primary molecular target that has been identified is the enzyme dopamine β-hydroxylase cymitquimica.com. Molecular modeling studies have suggested that Ethyl N-hydroxyacetimidate interacts with the active site of this enzyme, leading to its inhibition cymitquimica.com.

Beyond specific enzyme inhibition, derivatives have shown broader biological interactions. For instance, Ethyl N-hydroxyacetimidate has been found to inhibit the parasite Leishmania by interfering with disulfide bond formation and conjugate release in the parasite's cell membrane cymitquimica.com. This indicates that the compound and its derivatives can interact with fundamental cellular processes beyond a single enzyme target.

In the context of antimicrobial activity, the molecular targets are generally associated with essential bacterial or fungal cellular structures or enzymes. While the precise mechanisms for many derivatives are still under investigation, the interactions likely involve disruption of the cell membrane, inhibition of cell wall synthesis, or interference with critical metabolic enzymes, consistent with the actions of other antimicrobial agents.

Advanced Spectroscopic and Analytical Characterization of Ethyl N Hydroxyethanimidate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For Ethyl N-hydroxyethanimidate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of non-equivalent protons within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing key information about their location.

The ethoxy group protons exhibit a characteristic ethyl pattern: a quartet arising from the methylene (B1212753) protons (-O-CH₂-) and a triplet from the terminal methyl protons (-CH₃). The methyl group attached to the imidate carbon presents as a singlet, while the hydroxyl proton (-OH) also typically appears as a singlet, though its chemical shift can be variable and influenced by solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -O-CH ₂-CH₃ | ~4.1 | Quartet | ~7.1 |

| -O-CH₂-CH ₃ | ~1.2 | Triplet | ~7.1 |

| C(C H**₃)=NOH | ~1.9 | Singlet | - |

| N-OH | Variable | Singlet | - |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The imidate carbon (C=N) is typically observed in the downfield region of the spectrum due to its deshielded nature. The carbons of the ethoxy group and the methyl group attached to the imidate carbon appear at characteristic chemical shifts, allowing for their unambiguous assignment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =NOH | ~150 |

| -O-C H₂-CH₃ | ~60 |

| C(C H**₃)=NOH | ~15 |

| -O-CH₂-C H₃ | ~14 |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively establish the connectivity between protons and carbons, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two to three bonds. For this compound, a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons of the ethoxy group would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. In the HSQC spectrum of this compound, cross-peaks would be seen between the methylene protons and the corresponding methylene carbon, the ethyl methyl protons and their carbon, and the imidate methyl protons and their carbon. This provides direct evidence for the C-H bond connections within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of this compound and confirming its identity. The compound is first vaporized and separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (103.12 g/mol ). Additionally, a characteristic fragmentation pattern is observed, which serves as a molecular fingerprint. Common fragmentation pathways for imidates may involve cleavage of the C-O bond, loss of the ethoxy group, or rearrangements.

Table 3: Key Fragments in the GC-MS of this compound

| m/z | Proposed Fragment |

| 103 | [M]⁺ (Molecular Ion) |

| 88 | [M - CH₃]⁺ |

| 74 | [M - C₂H₅]⁺ |

| 58 | [M - OC₂H₅]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Mechanistic Evaluation

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing reaction mixtures and identifying reaction intermediates. When studying reactions involving this compound, ESI-MS can be used to detect and characterize transient species, providing valuable insights into the reaction mechanism.

By coupling ESI with tandem mass spectrometry (MS/MS), specific ions of interest can be isolated and fragmented. The resulting fragmentation patterns of these intermediates can help to elucidate their structures. For instance, in a reaction where this compound acts as a nucleophile, the protonated adduct of the starting material and the substrate could be observed by ESI-MS. Subsequent MS/MS analysis of this ion would provide structural information about the initial steps of the reaction, helping to map out the entire reaction pathway. This technique is crucial for understanding the reactivity and transformation of this compound in various chemical processes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. msu.edu Covalent bonds in molecules are not rigid; instead, they can be likened to stiff springs that vibrate at specific frequencies. msu.edu When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. msu.edu The position, intensity, and shape of these absorption bands are characteristic of the specific functional groups present in the molecule.

For a molecule of this compound, the IR spectrum provides a unique fingerprint, allowing for its identification and the confirmation of its key functional groups. The primary vibrational modes observed are stretching (changes in bond length) and bending (changes in bond angle). tanta.edu.eglibretexts.org Polyatomic molecules exhibit complex vibrations that are resolved into normal modes, which can be symmetric, asymmetric, scissoring, rocking, wagging, or twisting. libretexts.org

The key functional groups in this compound and their expected IR absorption regions are the O-H group (hydroxyl), the C=N bond (imidate), the N-O bond, the C-O bond (ether-like), and C-H bonds. The spectrum for this compound will display characteristic bands corresponding to the vibrational modes of these groups. For instance, the C=O stretching vibration in esters typically appears as a strong, sharp peak in the region of 1750-1735 cm⁻¹, while the C-O stretching appears between 1250-1230 cm⁻¹. docbrown.info The absence of a broad O-H band between 3300 and 2500 cm⁻¹ can distinguish an ester from an isomeric carboxylic acid. docbrown.info

The principal absorption bands for this compound are summarized in the table below. This data is compiled from spectral information available in public databases. nih.gov

Vibrational Modes of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300-3100 (broad) | O-H Stretching | N-OH (Hydroxylamine) |

| ~2980-2850 | C-H Stretching (Asymmetric & Symmetric) | -CH₃, -CH₂- |

| ~1660-1640 | C=N Stretching | Imidate |

| ~1450, ~1375 | C-H Bending | -CH₃, -CH₂- |

| ~1260-1200 | C-O Stretching | C-O (Ether-like) |

| ~950-900 | N-O Stretching | N-O |

Advanced Vibrational Spectroscopy in Catalysis Research

Modern catalysis research heavily relies on advanced spectroscopic techniques to gain a molecular-level understanding of catalytic processes. rsc.org Operando spectroscopy, in particular, is a powerful methodology that involves the spectroscopic characterization of a catalyst while it is functioning under realistic reaction conditions, coupled with simultaneous measurement of catalytic activity and selectivity. wikipedia.orgmdpi.com This approach aims to establish direct structure-reactivity relationships and elucidate reaction mechanisms. wikipedia.org

Raman Spectroscopy for In Situ/Operando Characterization of Catalytic Reactions

Raman spectroscopy has emerged as a highly effective tool for the in situ and operando study of heterogeneous catalysts and catalytic reactions. rsc.org It provides detailed information on the catalyst's structure, the presence of adsorbates, and the formation of reaction intermediates. rsc.org Unlike IR spectroscopy, Raman spectroscopy is often less sensitive to gas-phase molecules and certain bulk materials like water, making it particularly suitable for studying reactions in liquid media or under high-pressure gas environments. researchgate.net

Real-time monitoring of catalytic reactions using Raman spectroscopy allows researchers to track changes in the concentrations of reactants, intermediates, and products over time. researchgate.net This kinetic data is invaluable for understanding reaction pathways. For example, in the N-alkylation of imidazoles, in situ Raman spectroscopy has been used to determine when monoalkylation is complete and to suggest different pathways for subsequent bis-alkylation, highlighting the technique's potential for reaction investigation and process monitoring. By following the intensity changes of characteristic Raman bands, the progress of a reaction can be accurately assessed. researchgate.net

Elucidation of Adsorbates and Reaction Intermediates on Catalyst Surfaces

Identifying adsorbates and transient intermediates on a catalyst's surface is crucial for unraveling reaction mechanisms. mdpi.com Vibrational spectroscopies like Raman and IR are instrumental in this regard. ornl.gov Operando IR spectroscopy, for instance, can probe surface adsorbates under actual working conditions while simultaneously determining catalytic performance via an online mass spectrometer. ornl.gov

Raman spectroscopy offers several advantages for surface analysis, especially when enhanced by techniques like Surface-Enhanced Raman Spectroscopy (SERS). rsc.orgrsc.org SERS can dramatically increase the Raman signal of molecules adsorbed on or near the surface of metallic nanostructures, enabling the detection of even monolayer quantities of adsorbates. ornl.gov This high sensitivity is critical for detecting low-concentration reaction intermediates. mdpi.com For example, SERS has been used to study the adsorption of surfactants onto hydrophobic surfaces and to probe interactions at the catalyst-reactant interface. ornl.govosti.gov By analyzing the vibrational spectra of surface species under reaction conditions, it is possible to identify key intermediates and understand how they transform, providing direct insight into the catalytic cycle. acs.orgacs.org

Chromatographic Techniques for Separation and Purity Validation

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a substance. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is a dominant analytical technique, particularly for small organic molecules. sigmaaldrich.comphenomenex.com

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reverse Phase HPLC, Ultra-Performance Liquid Chromatography)

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of liquid chromatography. phenomenex.comwikipedia.org It employs a non-polar stationary phase (commonly silica (B1680970) bonded with C8 or C18 alkyl chains) and a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol. wikipedia.orgjordilabs.com In RP-HPLC, separation is based on hydrophobicity; non-polar compounds are retained longer on the column, while polar compounds elute earlier. wikipedia.orgjordilabs.com

Given the polar nature of this compound, arising from its hydroxyl and ether-like functional groups, RP-HPLC is a suitable method for its analysis. A specific RP-HPLC method for analyzing this compound uses a mixed-mode Newcrom R1 column, which has reverse-phase character, with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. mdpi.com UPLC systems use columns packed with sub-2 µm particles, which operate at much higher pressures than conventional HPLC systems. waters.comchromatographyonline.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times, making it a powerful tool for the analysis of small molecules. mdpi.comchromatographyonline.com A method developed on an HPLC system can often be transferred to a UPLC system for improved performance. mdpi.com

Example HPLC Method Parameters for this compound

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse Phase HPLC (RP-HPLC) | sielc.com |

| Stationary Phase (Column) | Newcrom R1 (or standard C18) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.com |

| Modifier | Phosphoric Acid (for UV detection) | sielc.com |

| Flow Rate | Typically 0.2 - 1.0 mL/min | wiley.comsemanticscholar.org |

| Detection | UV-Vis Spectrophotometry | nih.gov |

Development of Mass Spectrometry-Compatible Liquid Chromatography Methods

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool for identifying and quantifying compounds. However, for an LC method to be compatible with an MS detector, the mobile phase components must be volatile. shimadzu.com Non-volatile salts, such as phosphate (B84403) buffers, are unsuitable because they will precipitate in the MS interface, causing contamination and a rapid drop in sensitivity. shimadzu.com

To adapt an HPLC method for LC-MS analysis, non-volatile modifiers must be replaced with volatile alternatives. For the analysis of this compound, the phosphoric acid used in the HPLC mobile phase would be replaced with a volatile acid like formic acid or acetic acid. sielc.comwiley.com Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are also commonly used volatile buffers. shimadzu.comsielc.com Ion-pairing reagents like trifluoroacetic acid (TFA) are often used in peptide separations but should be used sparingly or avoided in general small molecule LC-MS, as they can cause ion suppression and contaminate the MS system. researchgate.netwaters.com The development of an LC-MS method for this compound and its reaction products would involve optimizing the separation on a suitable column (e.g., Acquity HSS T3) using a gradient elution with a volatile mobile phase. nih.gov

LC-MS Compatible Method Development Considerations

| Parameter | MS-Compatible Choice | Reason |

|---|---|---|

| Acid Modifier | Formic Acid, Acetic Acid | Volatile and provides good ionization in positive mode ESI. sielc.comresearchgate.net |

| Buffer Salts | Ammonium Formate, Ammonium Acetate | Volatile and suitable for maintaining pH. shimadzu.comsielc.com |

| Solvents | Acetonitrile, Methanol, Water (High Purity) | Standard, volatile solvents for RP-LC. wikipedia.org |

| Ion-Pairing Reagents | Avoid or use volatile options (e.g., formic acid) at low concentrations. | Non-volatile agents (e.g., phosphate) and strong suppressors (e.g., TFA) contaminate the MS source. shimadzu.comresearchgate.net |

Computational Chemistry and Theoretical Studies on Ethyl N Hydroxyethanimidate

Theoretical Prediction of Spectroscopic Parameters

Without dedicated research focusing on quantum chemical calculations and molecular dynamics simulations of Ethyl N-hydroxyethanimidate, a comprehensive understanding of its electronic behavior, reactivity, conformational dynamics, and interactions with its environment from a theoretical standpoint is yet to be established in the public domain.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, offering insights into reaction mechanisms, transition states, and the energetics of various pathways. While specific computational studies detailing the reaction pathways of this compound are not extensively available in the current body of scientific literature, we can explore theoretical investigations of analogous compounds and related reactions to understand the potential transformations this molecule could undergo.

Hydroxamic acid esters and imidates can participate in several important organic reactions, most notably rearrangements. Computational studies on these types of reactions, such as the Beckmann and Lossen rearrangements, provide a framework for predicting the behavior of this compound under various conditions.

Analogous Reaction Pathways: The Beckmann Rearrangement

The Beckmann rearrangement is a well-known acid-catalyzed reaction that converts an oxime to an amide. Given the structural similarity of this compound to an O-substituted oxime, its potential rearrangement pathways can be computationally modeled by analogy to the Beckmann rearrangement.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of the Beckmann rearrangement for various oximes. These studies typically focus on identifying the key intermediates and transition states, and calculating the associated activation energies. For instance, a computational study on the rearrangement of acetone (B3395972) oxime in the presence of an acidic solvent model revealed a multi-step mechanism. researchgate.net

The key findings from such computational investigations on analogous systems often include:

Protonation Step: The reaction is initiated by the protonation of the hydroxyl group of the oxime, which makes it a good leaving group.

Concerted vs. Stepwise Migration: Computational models help to distinguish between a concerted mechanism, where the migration of the alkyl or aryl group and the departure of the leaving group occur simultaneously, and a stepwise mechanism involving a nitrilium ion intermediate. The nature of the mechanism can be influenced by the substrate and the reaction conditions. researchgate.net

Solvent Effects: Theoretical models can incorporate the effect of the solvent, which can significantly influence the energetics of the reaction pathway by stabilizing charged intermediates and transition states. acs.orgwikipedia.org

A generalized reaction coordinate diagram for a computationally studied Beckmann rearrangement of a simple oxime is presented below, illustrating the relative energies of the reactants, transition states, intermediates, and products.

| Stage | Description | Relative Energy (kcal/mol) |

| Reactant | Oxime + Acid Catalyst | 0.0 |

| TS1 | Transition state for protonation | +5.2 |

| Intermediate 1 | Protonated Oxime | -10.1 |

| TS2 | Transition state for rearrangement | +15.8 |

| Intermediate 2 | Nitrilium Ion | +2.5 |

| TS3 | Transition state for hydration | +8.7 |

| Product | Amide + Acid Catalyst | -25.3 |

Note: The data in this table is illustrative and based on generalized findings from computational studies of simple oximes, not this compound itself.

Analogous Reaction Pathways: The Lossen Rearrangement

The Lossen rearrangement is another relevant reaction for hydroxamic acid derivatives, which involves the conversion of an O-acylated hydroxamic acid to an isocyanate. While this compound is not O-acylated, understanding the computational studies of the Lossen rearrangement for related hydroxamic acids can provide insights into potential degradation or transformation pathways, particularly if the hydroxyl group were to be derivatized.

Computational studies on the Lossen rearrangement have helped to clarify the reaction mechanism. rsc.org Key aspects elucidated through theoretical calculations include:

Concerted Mechanism: DFT calculations often support a concerted mechanism where the migration of the R group to the nitrogen atom and the departure of the carboxylate leaving group occur in a single step. wikipedia.org

Influence of Substituents: The nature of the migrating group (R) and the leaving group can significantly affect the activation energy of the rearrangement, a factor that can be systematically studied using computational methods.

Solvent-Promoted Rearrangement: Recent computational studies have explored how the solvent can play a direct role in promoting the rearrangement, even in the absence of a traditional catalyst. rsc.org

An illustrative data table summarizing the calculated activation energies for the Lossen rearrangement of different substituted benzohydroxamic acids is shown below.

| Migrating Group (Aryl Substituent) | Calculated Activation Energy (kcal/mol) |

| 4-Methoxy | 28.5 |

| 4-Methyl | 29.1 |

| Hydrogen | 30.2 |

| 4-Chloro | 30.8 |

| 4-Nitro | 32.5 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from computational studies on the Lossen rearrangement of analogous compounds.

Stereochemical Considerations in Ethyl N Hydroxyethanimidate Research

Investigation of Cis-Trans (Z/E) Isomerism

Ethyl N-hydroxyethanimidate, also known by its IUPAC name ethyl N-hydroxyacetimidate, can exist as two geometric isomers due to restricted rotation about the C=N double bond. nih.govmatrix-fine-chemicals.com These isomers are designated as Z and E, based on the Cahn-Ingold-Prelog priority rules. In this context, the priority of the substituents attached to the imine carbon and nitrogen atoms is determined. For this compound, the substituents on the carbon are a methyl group (-CH₃) and an ethoxy group (-OCH₂CH₃). The substituents on the nitrogen are a hydroxyl group (-OH) and a lone pair of electrons.

The (Z)-isomer (from the German zusammen, meaning "together") has the higher priority groups on the same side of the double bond. In this case, the -OH group on the nitrogen and the -OCH₂CH₃ group on the carbon are on the same side.

The (E)-isomer (from the German entgegen, meaning "opposite") has the higher priority groups on opposite sides of the double bond. Here, the -OH group and the -OCH₂CH₃ group are on opposite sides.

Both (Z)- and (E)-isomers of this compound are recognized and can be supplied by chemical manufacturers. toref-standards.comcymitquimica.comanaxlab.com

The relative stability of the (Z) and (E) isomers of N-hydroxyimidate esters is influenced by steric and electronic factors. Steric hindrance between bulky substituents can destabilize an isomer, while intramolecular hydrogen bonding can provide a stabilizing effect. For instance, in related oxime-containing compounds, the (E)-isomer can sometimes be stabilized by hydrogen bonding interactions. tsijournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation of (Z) and (E) isomers of this compound. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are sensitive to the local electronic environment, which differs for atoms in close proximity to the substituents around the C=N bond.

In related systems, such as cephalosporins with a similar C=N-OR moiety, protons adjacent to the C=N bond exhibit distinct chemical shifts depending on the isomer. tsijournals.com Typically, a proton that is spatially closer to the electronegative oxygen of the hydroxyl or alkoxy group in one isomer will be deshielded and appear at a lower field (higher ppm value) compared to the other isomer. tsijournals.com

For this compound, the protons of the methyl (-CH₃) and ethoxy (-OCH₂CH₃) groups are expected to show different chemical shifts in the (Z) and (E) forms. In the (E)-isomer, the methyl group is syn (on the same side) to the hydroxyl group, whereas in the (Z)-isomer, the ethoxy group is syn to the hydroxyl group. This difference in spatial arrangement leads to predictable variations in their NMR spectra. Computational DFT calculations are often employed to support the assignment of experimental NMR signals to specific isomers. researchgate.netnih.gov